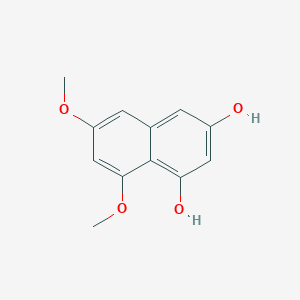

6,8-Dimethoxynaphthalene-1,3-diol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6,8-dimethoxynaphthalene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-9-4-7-3-8(13)5-10(14)12(7)11(6-9)16-2/h3-6,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSLPVXFJXCPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CC(=C2C(=C1)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495503 | |

| Record name | 6,8-Dimethoxynaphthalene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64954-45-6 | |

| Record name | 6,8-Dimethoxynaphthalene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,8 Dimethoxynaphthalene 1,3 Diol and Its Precursors

Retrosynthetic Analysis of the 6,8-Dimethoxynaphthalene-1,3-diol Scaffold

A logical retrosynthetic analysis of this compound suggests that the naphthalene (B1677914) ring system can be constructed through an intramolecular condensation reaction. amazonaws.com A key disconnection can be made across the C4a-C5 and C8a-C1 bonds, which points towards a Dieckmann-type cyclization of a suitably substituted phenylacetic acid derivative. This strategic bond disconnection simplifies the complex bicyclic structure into a more readily accessible acyclic precursor.

The retrosynthetic pathway envisions the target molecule arising from a β-keto ester, which itself is the product of an intramolecular cyclization. This β-keto ester can be traced back to a diester precursor, formed through the acylation of a simpler phenylacetic acid derivative. The starting materials for this synthesis would therefore be derivatives of 3,5-dimethoxyphenylacetic acid, which are commercially available or can be synthesized through established methods. This approach allows for the controlled introduction of the desired substitution pattern on the naphthalene ring.

Dieckmann-Type Cyclization Strategies for Naphthalene Ring Formationresearchgate.netwikipedia.org

The Dieckmann condensation is a powerful tool in organic synthesis for the formation of five- and six-membered rings through the intramolecular cyclization of diesters. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction has been successfully applied to the synthesis of substituted naphthalenes. The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to the formation of a cyclic β-keto ester. wikipedia.orgopenstax.org

Precursor Synthesis via Acylation of Phenylacetic Acid Derivativesresearchgate.netinventivapharma.com

The crucial precursor for the Dieckmann cyclization is a diester derived from a phenylacetic acid. A relevant example involves the acylation of methyl 3,5-dimethoxyphenylacetate. researchgate.net In a reported synthesis of a related compound, methyl 3,5-dimethoxyphenylacetate was acylated with hexanoic anhydride (B1165640) in toluene (B28343) containing a catalytic amount of perchloric acid to yield 3,5-dimethoxy-2-hexanoyl-phenylacetic acid methyl ester. researchgate.net This reaction demonstrates the feasibility of introducing the necessary second carbonyl group ortho to the phenylacetic acid moiety, setting the stage for the subsequent cyclization.

For the synthesis of this compound, a similar strategy would be employed, likely involving the acylation of a 3,5-dimethoxyphenylacetic acid ester with an appropriate acylating agent to generate the required β-keto ester precursor. The choice of acylating agent would determine the substituent at the 2-position of the final naphthalene product.

Base-Induced Cyclization Conditionsresearchgate.netorganic-chemistry.org

The critical ring-forming step, the Dieckmann-type cyclization, is induced by a strong base. In the synthesis of a 6,8-dimethoxy-1,3-disubstituted naphthalene derivative, sodium hydride (NaH) in dry dimethylformamide (DMF) was used to effect the cyclization of 3,5-dimethoxy-2-hexanoyl-phenylacetic acid methyl ester. researchgate.net The use of a strong, non-nucleophilic base like NaH is common in Dieckmann condensations to favor the intramolecular reaction. The reaction proceeds by deprotonation of the carbon α to both the phenyl ring and the ester carbonyl, followed by attack on the acyl carbonyl to form the six-membered ring of the naphthalene precursor. Subsequent aromatization would lead to the naphthalene scaffold.

| Reaction Step | Reagents and Conditions | Product | Reference |

| Acylation | Methyl 3,5-dimethoxyphenylacetate, Hexanoic anhydride, Perchloric acid (cat.), Toluene | 3,5-Dimethoxy-2-hexanoyl-phenylacetic acid methyl ester | researchgate.net |

| Cyclization | 3,5-Dimethoxy-2-hexanoyl-phenylacetic acid methyl ester, Sodium hydride, Dimethylformamide | 6,8-Dimethoxy-1,3-bis-(2-methoxy-ethoxymethoxy)-2-propyl-naphthalene | researchgate.net |

Regioselective Functionalization Approaches

Achieving the specific 6,8-dimethoxy-1,3-diol substitution pattern requires careful control over the regioselectivity of the reactions. The starting material, 3,5-dimethoxyphenylacetic acid, already contains the precursors to the 6- and 8-methoxy groups in the final naphthalene product. The Dieckmann cyclization strategy inherently leads to the formation of a 1,3-dihydroxy (or protected dihydroxy) naphthalene system.

Further functionalization of the naphthalene ring, if required, can be achieved through various electrophilic substitution reactions. The directing effects of the existing methoxy (B1213986) and hydroxy groups would play a crucial role in determining the position of any new substituents. For instance, the alkylation of naphthalenes with methanol (B129727) over specific catalysts like SAPO-11 molecular sieves has been studied for the synthesis of dimethylnaphthalenes, demonstrating the potential for regioselective C-alkylation. researchgate.net However, for the synthesis of the target compound, the primary focus is on the initial construction of the correctly substituted ring rather than post-cyclization modifications.

Comparative Analysis of Synthetic Routes to Dimethoxynaphthalene Diols

While the Dieckmann-type cyclization represents a powerful and convergent approach to this compound, other methods exist for the synthesis of different dimethoxynaphthalene diol isomers. For example, 1,6-dimethoxynaphthalene (B30794) has been prepared by the O-methylation of 1,6-dihydroxynaphthalene. researchgate.net This highlights a different strategy where the naphthalene core is pre-formed, and the desired oxygenation pattern is achieved through subsequent functional group manipulations.

Another approach involves the synthesis of precursors for 1,3,8-naphthalenetriol derivatives through the base-catalyzed addition of 3,5-dimethoxyphenylnitromethane to α,β-unsaturated esters, followed by a Nef reaction and reduction. rsc.org This route also builds the naphthalene ring from a substituted phenyl precursor but utilizes different key reactions compared to the Dieckmann cyclization.

Chemical Reactivity and Transformation Studies of 6,8 Dimethoxynaphthalene 1,3 Diol

Auto-Oxidation Pathways and Products

Naphthalene (B1677914) diols, as a class of compounds, are susceptible to oxidation, a process that can be influenced by the substitution pattern on the aromatic ring.

Formation of Naphthoquinone Derivatives

The oxidation of dihydroxynaphthalenes is a known route to produce naphthoquinone derivatives. researchgate.net For instance, the oxidation of 1,5-dihydroxynaphthalene (B47172) can yield juglone, a naturally occurring naphthoquinone. While specific studies on the auto-oxidation of 6,8-dimethoxynaphthalene-1,3-diol leading to defined naphthoquinone products are not extensively detailed in the provided search results, the general reactivity of dihydroxynaphthalenes suggests a propensity for such transformations. researchgate.net The presence of methoxy (B1213986) groups at the 6 and 8 positions would influence the electron density of the naphthalene ring system and, consequently, the regioselectivity of the oxidation process. The oxidation of related compounds, such as 4,8-dimethoxynaphthalene-1-ol, has been shown to produce naphthoquinone-naphthol derivatives through oxidative coupling. nih.gov

Stability Considerations and Oxidation Prevention Methodologies

The stability of naphthalene diols is a significant consideration due to their tendency to oxidize. The prevention of oxidation is crucial for maintaining the integrity of the compound. Methodologies to prevent oxidation often involve the use of protective groups for the phenolic hydroxyls, which is discussed in the subsequent section. Additionally, controlling the storage conditions, such as minimizing exposure to light and oxygen, can help to mitigate auto-oxidation. The stability of related radical anions of naphthalene diimides has been shown to be enhanced within a gel matrix, which restricts the diffusion of molecular oxygen. nih.gov

Protective Group Chemistry for Phenolic Hydroxyls

To prevent unwanted oxidation and other side reactions, the phenolic hydroxyl groups of this compound can be protected. A variety of protecting groups are available for phenolic hydroxyls, including ethers, silyl (B83357) ethers, esters, and carbonates. scirp.org

The choice of protecting group depends on the specific reaction conditions to be employed in subsequent synthetic steps. For instance, in the context of Oxone-mediated oxidative esterification, sulfonates and bulky silyl groups like triisopropylsilyl (TIPS) have been shown to be stable. scirp.org Conversely, groups like tert-butoxycarbonyl (Boc) are unstable under acidic conditions and would be cleaved. scirp.org The selective protection and deprotection of hydroxyl groups are fundamental strategies in the multi-step synthesis of complex molecules derived from naphthalene diols.

Electrophilic and Nucleophilic Substitution Reactions

The electron-rich nature of the this compound ring system, enhanced by the electron-donating hydroxyl and methoxy groups, makes it susceptible to electrophilic substitution reactions. The positions of substitution will be directed by the activating and directing effects of these substituents.

Conversely, nucleophilic substitution reactions on the naphthalene ring itself are less common unless activated by electron-withdrawing groups. However, the hydroxyl groups can act as nucleophiles. For example, they can be alkylated or acylated. In the synthesis of menaquinone derivatives, the alkylation of menadiol (B113456) at the C3 position occurs under basic conditions. nih.gov While this is a different naphthalene system, it illustrates the nucleophilic character of the hydroxyl groups.

Mechanistic Studies of Hydrogen Atom Transfer (HAT) in Related Naphthalene Diols

Mechanistic studies on related naphthalene diols have provided significant insights into their antioxidant properties, which are rooted in their ability to undergo hydrogen atom transfer (HAT).

Radical Stabilization by Intramolecular Hydrogen Bonding

1,8-Naphthalenediols are potent hydrogen atom transfer agents due to the stabilization of the resulting aryloxyl radical through intramolecular hydrogen bonding. nih.govacs.org This intramolecular hydrogen bond is a key feature that enhances the antioxidant activity of these compounds compared to catechols, where the hydrogen bond is part of a five-membered ring. canada.ca

Calculations have shown that the intramolecular hydrogen bond stabilizes the radical formed upon hydrogen atom transfer more than it stabilizes the parent diol, which contributes to the increased HAT activity. nih.govacs.org For example, the increased stabilization due to the intramolecular H-bond of the 1,8-naphthalenediol radical over the parent diol is significant. acs.org This stabilization is further enhanced by the naphthalene ring system itself. acs.org The "free" hydroxyl group in such systems is an excellent hydrogen atom donor, with its O-H bond dissociation enthalpy weakened by the intramolecular hydrogen bond. nih.gov

While these studies focus on 1,8-naphthalenediol and its derivatives, the principles of radical stabilization through intramolecular hydrogen bonding are highly relevant to understanding the potential antioxidant behavior of this compound, which also possesses hydroxyl groups capable of forming intramolecular hydrogen bonds.

Oxidative Coupling Mechanisms and Dimerization

The study of oxidative coupling and dimerization reactions is crucial for understanding the potential transformations of this compound. While direct research on the oxidative dimerization of this compound is not extensively documented in publicly available literature, the reactivity of analogous naphthalenediol and naphthol compounds provides significant insights into the likely mechanisms and products. These reactions typically involve the formation of a carbon-carbon bond between two monomer units, leading to dimers and potentially larger oligomers. The process is often mediated by enzymatic or chemical oxidants.

Mechanistic Pathways in Naphthalenediol Dimerization

The oxidative coupling of naphthalenediols is generally understood to proceed via the formation of phenoxyl radicals. The electron-rich nature of the naphthalene ring system, further activated by the hydroxyl and methoxy substituents, makes it susceptible to oxidation.

One-electron oxidation of a hydroxyl group leads to the formation of a resonance-stabilized phenoxyl radical. The unpaired electron in this radical can be delocalized across the naphthalene ring system. The specific positions of the methoxy and hydroxyl groups on this compound would influence the electron density distribution and, consequently, the preferred sites for coupling.

Based on studies of analogous compounds like 1,8-dihydroxynaphthalene (1,8-DHN), the subsequent dimerization can occur through various coupling modes. acs.org For 1,8-DHN, experimental and computational studies have identified the formation of 2,2'-, 2,4'-, and 4,4'-bonds in the resulting dimers. acs.org This suggests that for this compound, coupling could similarly occur at the positions ortho and para to the hydroxyl groups that are not sterically hindered. The resulting binaphthyl diols can often be further oxidized to form extended quinone structures. acs.org

Catalysis of Oxidative Coupling

The dimerization of naphthols and naphthalenediols can be catalyzed by a variety of systems, including enzymes and metal-based catalysts.

Enzymatic Catalysis: Enzymes such as horseradish peroxidase (HRP), in the presence of an oxidant like hydrogen peroxide (H₂O₂), are known to catalyze the oxidative coupling of phenolic compounds. acs.org For instance, the HRP/H₂O₂ system has been used to oxidize 1,8-DHN, leading to the formation of dimeric products. acs.org It is plausible that a similar enzymatic system could effectively catalyze the dimerization of this compound.

Metal-Catalyzed Coupling: Transition metal complexes are widely employed in catalyzing the oxidative coupling of naphthols. Catalysts based on iron, copper, and vanadium have been shown to be effective. For example, chiral iron phosphate (B84403) complexes have been developed for the asymmetric oxidative coupling of 2-naphthols, yielding enantioenriched binaphthols (BINOLs). nih.gov Similarly, chiral bimetallic oxovanadium complexes have been used for the highly enantioselective oxidative coupling of 2-naphthols. acs.org Solid Lewis acids, such as iron(III) chloride supported on silica (B1680970) or alumina, have also been utilized for the oxidative coupling of 2-naphthols using atmospheric oxygen as the oxidant. rsc.org These methods often lead to high yields of the corresponding 1,1'-bi-2-naphthols. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the coupling reaction.

The table below summarizes findings from research on the oxidative coupling of analogous naphthol and naphthalenediol compounds, which can provide a predictive framework for the reactivity of this compound.

| Substrate | Catalyst/Oxidant | Key Findings | Reference |

| 1,8-Naphthalenediol | Horseradish Peroxidase/H₂O₂ | Formation of 2,2'-, 2,4'-, and 4,4'-bonded dimers. | acs.org |

| 2-Naphthol | Chiral Iron Phosphate Complexes | Enantioselective synthesis of C₁- and C₂-symmetric BINOLs. | nih.gov |

| 2-Naphthol | Chiral Bimetallic Oxovanadium Complexes | Highly enantioselective coupling with up to 98% ee. | acs.org |

| 2-Naphthol | FeCl₃/Al₂O₃ or FeCl₃/SiO₂ / O₂ | Rapid and high-yield synthesis of 1,1'-bi-2-naphthols. | rsc.org |

| 2-Methyl-1-naphthol | Bismuth-promoted Platinum/H₂O₂ | Yields up to 99% of the corresponding dione. | nih.gov |

These studies on related compounds underscore the potential for this compound to undergo oxidative dimerization to form a variety of dimeric structures, with the specific outcomes being highly dependent on the chosen catalytic system and reaction conditions. Further experimental investigation is necessary to fully elucidate the specific pathways and products for this compound.

Derivatives and Analogs of 6,8 Dimethoxynaphthalene 1,3 Diol

Synthesis of Alkyl-Substituted Naphthalene (B1677914) Analogs

The introduction of alkyl groups onto the naphthalene core of 6,8-Dimethoxynaphthalene-1,3-diol can significantly impact its physical and chemical properties. While direct C-alkylation of this specific diol is not extensively documented in publicly available research, general methods for the alkylation of naphthalene systems can be considered. For instance, Friedel-Crafts alkylation is a common strategy to introduce alkyl chains onto aromatic rings. However, the presence of the activating hydroxyl and methoxy (B1213986) groups on this compound would likely lead to a mixture of products due to multiple potential sites for electrophilic attack.

A more controlled approach would involve multi-step synthetic sequences. For example, a precursor to this compound could be selectively alkylated prior to the introduction or deprotection of the hydroxyl and methoxy functionalities. One potential, though not directly demonstrated for this specific compound, synthetic route could be analogous to the synthesis of 2,6-dimethylnaphthalene, which starts from the alkylation of a simpler aromatic hydrocarbon like toluene (B28343).

Another strategy could involve the use of modern cross-coupling reactions. For instance, if a bromo-derivative of this compound were available, a Suzuki or Negishi coupling could be employed to introduce an alkyl group at a specific position on the naphthalene ring. The choice of catalyst and reaction conditions would be crucial to achieve regioselectivity and avoid side reactions with the hydroxyl groups.

| Alkylation Strategy | Potential Reagents | Key Considerations |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Poor regioselectivity with highly activated rings. |

| Multi-step Synthesis | Alkylated precursors, subsequent functional group manipulation | Offers better control over regioselectivity. |

| Cross-Coupling Reactions | Organoborane (Suzuki) or organozinc (Negishi) reagents, Palladium catalyst | Requires a halogenated precursor. |

Functionalization at Peripheral Positions (e.g., Halogenation)

The introduction of halogen atoms onto the naphthalene framework of this compound can serve as a handle for further synthetic transformations or to modulate the electronic properties of the molecule. Direct electrophilic halogenation of the naphthalene ring is a common method. Given the electron-rich nature of the this compound system, with two activating hydroxyl and two methoxy groups, the reaction is expected to be facile.

The regioselectivity of halogenation would be dictated by the directing effects of the existing substituents. The hydroxyl and methoxy groups are ortho-, para-directing activators. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to these groups that are not already substituted. A careful analysis of the combined directing effects would be necessary to predict the major product. For instance, positions 2, 4, 5, and 7 are potential sites for halogenation.

Common halogenating agents include elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or a protic solvent, or N-halosuccinimides (e.g., NBS, NCS) for milder conditions. The choice of reagent and reaction conditions can influence the degree and position of halogenation.

| Halogenation Method | Reagent | Potential Outcome |

| Electrophilic Bromination | Br₂ in acetic acid | Mono- or poly-bromination at activated positions. |

| Electrophilic Chlorination | Cl₂ or SO₂Cl₂ | Mono- or poly-chlorination, potentially less selective than bromination. |

| N-Halosuccinimide Halogenation | NBS or NCS | Milder conditions, may offer better control over the degree of halogenation. |

Glycosylated Naphthalene Derivatives

Glycosylation, the attachment of a carbohydrate moiety, can significantly enhance the water solubility and biological compatibility of a molecule. The hydroxyl groups of this compound are suitable points for O-glycosylation. The synthesis of such glycosylated derivatives typically involves the reaction of the diol with an activated glycosyl donor in the presence of a promoter.

A common method for O-glycosylation is the Koenigs-Knorr reaction, which utilizes a glycosyl halide as the donor and a heavy metal salt (e.g., silver carbonate or silver triflate) as the promoter. Alternatively, modern glycosylation methods such as the Schmidt glycosylation, which employs a glycosyl trichloroacetimidate (B1259523) donor and a Lewis acid promoter (e.g., TMSOTf), can offer higher yields and stereoselectivity.

The reactivity of the two hydroxyl groups at positions 1 and 3 may differ, potentially allowing for selective mono-glycosylation under controlled conditions. The formation of a diglycosylated product would likely require an excess of the glycosyl donor and more forcing reaction conditions. The stereochemical outcome of the glycosidic bond (α or β) is a critical aspect and is influenced by the nature of the glycosyl donor, the promoter, and the reaction conditions.

| Glycosylation Reaction | Glycosyl Donor | Promoter/Catalyst | Key Features |

| Koenigs-Knorr Reaction | Glycosyl halide (e.g., bromide) | Silver salt (e.g., Ag₂CO₃) | Classical method, may require stoichiometric promoter. |

| Schmidt Glycosylation | Glycosyl trichloroacetimidate | Lewis acid (e.g., TMSOTf) | High yielding, often stereoselective. |

| Michael Addition | Glycal | Base | Forms 2-deoxyglycosides. |

Structure-Reactivity Relationships within Derivatized Naphthalene Diols

The chemical reactivity of derivatized naphthalene diols is intrinsically linked to their molecular structure. The introduction of different functional groups at various positions on the this compound core can profoundly alter its electronic and steric properties, thereby influencing its behavior in chemical reactions.

Electronic Effects: The nature of the substituents on the naphthalene ring governs its electron density and distribution. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as halogens, decrease the electron density, deactivating the ring towards electrophiles but activating it for nucleophilic aromatic substitution under certain conditions. The position of the substituent relative to the reacting center is also critical in determining its electronic influence through resonance and inductive effects.

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reagents to a reactive site, a phenomenon known as steric hindrance. For instance, a bulky alkyl group adjacent to a hydroxyl group could impede its ability to participate in a reaction. In the case of glycosylated derivatives, the large carbohydrate moiety can significantly shield one face of the naphthalene ring, directing the approach of reactants to the less hindered face.

Hydrogen Bonding: The hydroxyl groups of this compound and its derivatives can participate in intramolecular and intermolecular hydrogen bonding. These interactions can influence the conformation of the molecule and the acidity of the hydroxyl protons, thereby affecting their reactivity. For example, intramolecular hydrogen bonding between a hydroxyl group and an adjacent methoxy group could decrease the nucleophilicity of that hydroxyl group.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the connectivity and chemical environment of each atom in 6,8-dimethoxynaphthalene-1,3-diol can be mapped out.

The proton (¹H) NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) core, the protons of the two methoxy (B1213986) groups, and the protons of the hydroxyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and methoxy substituents. The methoxy groups would typically appear as sharp singlets, while the hydroxyl protons might present as broad singlets, the position of which can be solvent-dependent.

Specific chemical shift assignments for the protons would require experimental data.

The ¹³C Attached Proton Test (APT) NMR spectrum distinguishes carbon atoms based on the number of attached protons (CH, CH₂, CH₃, or quaternary carbons). For this compound, this technique would reveal signals for the ten carbons of the naphthalene ring system and the two carbons of the methoxy groups. The carbons bearing hydroxyl and methoxy groups (C-1, C-3, C-6, C-8) would be shifted downfield due to the deshielding effect of the oxygen atoms. The remaining aromatic carbons and the methoxy carbons would have characteristic chemical shifts.

Detailed chemical shift values from experimental analysis are presented in the table below.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the determination of the molecular weight of this compound with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₂H₁₂O₄. epa.gov The exact mass determined by HRMS helps to distinguish the compound from other isomers with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the chromophoric system of this compound. The naphthalene core, with its extended π-electron system, gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the nature and position of substituents on the naphthalene ring.

In a study of various naphthalene derivatives, the UV-Vis spectra were recorded to understand their electronic transitions. rsc.org For compounds with similar chromophores, the spectra provide insights into the effects of substitution on the absorption maxima (λmax). rsc.orgnih.gov For instance, the UV-Vis spectrum of a related dimethoxynaphthalene compound in chloroform (B151607) (CHCl3) showed distinct absorption maxima, which are indicative of its electronic structure. rsc.org The specific λmax values and their corresponding molar absorptivity (log ε) are key parameters obtained from this analysis. rsc.org

Below is a table showcasing representative UV-Vis spectral data for a related naphthalene derivative, illustrating the type of information obtained from this technique.

| Solvent | λmax (nm) | log ε (M⁻¹ cm⁻¹) |

| CHCl₃ | 277 (sh), 346 (sh), 399 | 4.65, 4.28, 4.41 |

sh: shoulder Data derived from a similar naphthalene compound for illustrative purposes. rsc.org

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. fishersci.cachemcoplus.co.jpnih.gov In the context of this compound, TLC would be employed to quickly assess the presence of the compound in a reaction mixture and to identify a suitable solvent system for larger-scale purification. fishersci.ca

The separation is achieved by spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. nih.govmdpi.com The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move at different rates, resulting in their separation. chemcoplus.co.jpanalyticaltoxicology.com The position of the compound is identified by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemcoplus.co.jp For visualization, UV light is often used, especially for UV-active compounds like naphthalenes. analyticaltoxicology.com

A typical TLC system for a moderately polar compound like this compound might involve a silica gel plate and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). nih.govmdpi.com

For the purification of larger quantities of this compound, flash chromatography is the preferred method. wfu.edu This technique is a modification of traditional column chromatography that uses moderate pressure to force the solvent through the column, resulting in faster and more efficient separations. orgsyn.org The stationary phase is typically silica gel, chosen for its ability to separate compounds based on polarity. wfu.edu

In a typical procedure, the crude product containing this compound would be dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. orgsyn.org A solvent system, often predetermined by TLC analysis, is then passed through the column. wfu.edu Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound. For instance, in the purification of related naphthalene compounds, a mobile phase of hexane/CH2Cl2 has been used with an aluminum oxide stationary phase, which is an alternative to silica gel. rsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the quantitative analysis and identification of this compound.

HPLC offers high resolution and sensitivity for separating and quantifying compounds in a mixture. rsc.org For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. rsc.org This technique is particularly useful for analyzing the purity of the final product and for quantifying its presence in complex matrices.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov While direct analysis of the diol by GC might require derivatization to increase its volatility, this technique provides detailed structural information. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and fragments the individual components, producing a unique mass spectrum that acts as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides a library of mass spectra for various compounds, which can be used for identification. nih.govnist.gov

Chiroptical Techniques for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism - ECD)

For chiral molecules, determining the absolute configuration (the precise 3D arrangement of atoms) is crucial. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used for this purpose. nih.govmtoz-biolabs.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. hebmu.edu.cn

The absolute configuration of a chiral compound like a substituted naphthalene-diol can be assigned by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., R or S). mtoz-biolabs.comresearchgate.net This process involves computational methods, such as time-dependent density functional theory (TD-DFT), to predict the ECD spectrum of a given stereoisomer. researchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Naphthalene Diol Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6,8-Dimethoxynaphthalene-1,3-diol, DFT calculations are employed to determine its most stable three-dimensional arrangement (molecular geometry) and to analyze its electronic properties.

Researchers utilize DFT with specific basis sets, such as B3LYP/6-31G, to optimize the geometry of the molecule. researchgate.net This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the spatial relationship between atoms. The hybridisation of carbon atoms (sp², sp³) influences these bond lengths and strengths. ncert.nic.in

The electronic structure analysis focuses on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive. For instance, in related polycyclic aromatic hydrocarbons, the HOMO energy is linked to the susceptibility to electrophilic attack. acs.org Computational studies on similar systems can reveal how substituents like methoxy (B1213986) and hydroxyl groups modulate the electron density distribution across the naphthalene (B1677914) core. researchgate.net

| Parameter | Description | Typical Predicted Value/Range |

|---|---|---|

| C-C Bond Length (Aromatic) | The distance between adjacent carbon atoms in the naphthalene ring. | 1.39 - 1.42 Å |

| C-O Bond Length (Hydroxyl) | The distance between the carbon atom of the ring and the oxygen of the hydroxyl group. | ~1.36 Å |

| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the hydroxyl group. | ~0.97 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | ~4.0 eV |

Analysis of Intramolecular Hydrogen Bonding and its Energetics

A defining feature of molecules like this compound is the potential for intramolecular hydrogen bonding. This occurs when a hydrogen atom bonded to an electronegative atom (like the oxygen in a hydroxyl group) is attracted to another nearby electronegative atom within the same molecule. libretexts.org In this specific diol, hydrogen bonds can form between the hydroxyl groups at positions 1 and 8 (if the structure were 1,8-diol) or between a hydroxyl group and the oxygen of a nearby methoxy group.

Computational methods are essential for quantifying the strength and impact of these bonds. Studies on related 1,8-naphthalene diols have shown that intramolecular hydrogen bonding significantly stabilizes the molecule. nih.govnih.gov The energy of these bonds can be estimated using various computational approaches, which analyze the electron density at the bond critical point (BCP) between the hydrogen and the acceptor atom. mdpi.com

The presence of these hydrogen bonds has significant chemical consequences. For instance, calculations have demonstrated that intramolecular hydrogen bonding can weaken the O-H bond of the "free" hydroxyl group (the one not acting as a hydrogen bond acceptor), making it a more effective hydrogen atom donor. nih.gov This enhanced hydrogen atom transfer (HAT) ability is crucial for the antioxidant properties of these compounds. The stabilization energy from such bonds can be substantial, with calculations on similar systems showing stabilization of several kcal/mol. nih.gov For example, in 2-acetyl-1,8-dihydroxy-3,6-dimethylnaphthalene, a very strong hydrogen bond is observed, which is not solely due to steric compression but is an intrinsic electronic feature. nih.gov

| Property | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| H-Bond Stabilization Energy | The energy gained by the formation of the intramolecular hydrogen bond. | 5-9 kcal/mol | nih.gov |

| O-H Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond. Intramolecular H-bonding lowers this value for the donating OH group. | Lower by 5-9 kcal/mol compared to a non-H-bonded equivalent. | nih.gov |

| H---O Distance | The calculated distance for the intramolecular hydrogen bond. | 1.6 - 1.9 Å | mdpi.com |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry provides indispensable tools for predicting the spectroscopic signatures of molecules, which is vital for their identification and characterization.

NMR Spectroscopy: DFT-based methods can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. arxiv.orgnih.gov These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The accuracy of these predictions can be very high, with mean absolute errors (MAEs) as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts, especially when solvent effects are included in the model. arxiv.org For this compound, computational models would predict distinct signals for the aromatic protons, the hydroxyl protons, and the methoxy protons, taking into account the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting UV-Vis absorption spectra. beilstein-journals.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a plot of oscillator strength versus wavelength, where the peaks correspond to the absorption maxima (λmax). The accuracy of TD-DFT predictions is highly dependent on the choice of functional and the inclusion of solvent effects, which can significantly shift the absorption bands. beilstein-journals.org Machine learning models are also emerging as a powerful tool for the rapid and accurate prediction of UV-Vis spectra from a molecule's structure alone. nih.govchemrxiv.org

| Spectroscopy Type | Parameter | Predicted Value/Range | Computational Method |

|---|---|---|---|

| ¹H NMR | Chemical Shift (Aromatic H) | 6.5 - 8.0 ppm | DFT (e.g., B3LYP/6-31G) |

| ¹H NMR | Chemical Shift (Methoxy H) | 3.8 - 4.2 ppm | DFT (e.g., B3LYP/6-31G) |

| ¹³C NMR | Chemical Shift (Aromatic C-O) | 150 - 160 ppm | DFT (e.g., B3LYP/6-31G*) |

| UV-Vis | λmax | 280 - 350 nm | TD-DFT |

Reaction Mechanism Elucidation using Computational Methods (e.g., Oxidation, Derivatization)

Computational methods are pivotal in mapping out the detailed pathways of chemical reactions, such as oxidation and derivatization, involving naphthalene diols. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, and calculate the activation energies that govern the reaction rate.

Oxidation: Naphthalene diols are known for their antioxidant properties, which stem from their ability to be oxidized. nih.gov Computational studies can elucidate the mechanism of this process, for example, by modeling the reaction with a radical species. DFT calculations can determine the bond dissociation enthalpies (BDEs) of the O-H bonds, predicting which hydroxyl group is more susceptible to hydrogen atom abstraction. nih.govnih.gov Studies on the oxidation of naphthalene derivatives show that the reaction often proceeds via an electrophilic attack, and the regioselectivity is governed by the electronic properties of the substituted ring. acs.org

Derivatization: The selective functionalization (derivatization) of hydroxyl groups is a common synthetic challenge. Computational studies can explain and predict the regioselectivity of such reactions. For example, in the acylation of diols, DFT calculations can model the transition states for acylation at different positions. acs.org These models can reveal subtle non-covalent interactions, such as hydrogen bonds between the substrate, catalyst, and reagent, that control which hydroxyl group reacts preferentially. By comparing the activation energies of different pathways, the most likely product can be predicted, guiding synthetic efforts. acs.org

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds, such as the C-O bonds of the methoxy groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify all possible low-energy conformers and determine their relative stabilities.

Computational chemists perform these studies by systematically rotating the flexible bonds and calculating the energy of each resulting geometry. This mapping of the potential energy surface reveals the energy minima, which correspond to stable conformers, and the energy barriers that separate them.

For substituted cyclic systems, like cyclohexane-1,3-diol, the stability of conformers is determined by a balance of factors, including steric hindrance (e.g., 1,3-diaxial interactions) and stabilizing interactions like intramolecular hydrogen bonding. youtube.comdoubtnut.com In some cases, a conformation with higher steric strain can be the most stable if it is stabilized by a strong hydrogen bond. youtube.comdoubtnut.com For this compound, computational analysis would explore the orientation of the hydroxyl and methoxy groups to find the global minimum energy structure, providing crucial information about the molecule's predominant shape in different environments.

Future Research Directions and Synthetic Prospects

Development of Novel and Efficient Synthetic Routes

One promising approach involves the adaptation of methods used for related naphthalenic systems. For instance, the synthesis of precursors for 6,8-dimethoxy-1-naphthol has been achieved through a base-catalyzed addition of 3,5-dimethoxyphenylnitromethane to acrylic substrates, followed by a Nef reaction and subsequent reduction. rsc.org Refining this pathway could provide a more direct and higher-yielding route to the target diol.

Furthermore, exploring cyclization reactions, which are powerful tools for constructing complex scaffolds, could prove fruitful. nih.gov Strategies analogous to the synthesis of 2,6-dihydroxynaphthalene, which employs a Baeyer–Villiger oxidation-rearrangement of a naphthaldehyde intermediate, might be adapted to precursors of 6,8-Dimethoxynaphthalene-1,3-diol. researchgate.net This method is notable for its mild reaction conditions and simplified work-up procedures. researchgate.net

A comparative table of potential synthetic strategies is presented below.

| Strategy | Key Reactions | Potential Advantages | Reference |

| Precursor Elaboration | Base-catalyzed Michael Addition, Nef Reaction, Reduction | Utilizes known precursors of the core structure. | rsc.org |

| Intramolecular Cyclization | Didehydro-Diels–Alder (DDDA), Friedel-Crafts type reactions | Rapid construction of the naphthalene (B1677914) core from acyclic or monocyclic precursors. | nih.gov |

| Oxidation-Rearrangement | Baeyer–Villiger Oxidation | Milder reaction conditions, potentially simpler purification. | researchgate.net |

| O-Dimethylation | Williamson Ether Synthesis | Efficient for introducing methoxy (B1213986) groups, with high yields reported for related isomers. | researchgate.net |

Exploration of Advanced Derivatization Strategies

The two hydroxyl groups and the aromatic naphthalene core of this compound are prime sites for chemical modification. Advanced derivatization can unlock a vast chemical space, leading to new molecules with tailored properties.

Future research should explore:

Selective Alkylation and Acylation: Beyond simple methylation, the introduction of longer alkyl chains, functionalized linkers, or aromatic acyl groups at the hydroxyl positions can significantly alter solubility, electronic properties, and intermolecular interactions. The Williamson ether synthesis provides a foundational method for such modifications. youtube.com

Cross-Coupling Reactions: Introducing halogens onto the naphthalene ring via electrophilic aromatic substitution would enable subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). youtube.com This would allow for the attachment of a wide variety of functional groups, including aryl, alkynyl, and amino moieties.

Cyclization and Heterocycle Formation: The diol functionality is a key precursor for forming heterocyclic rings. For example, related naphthalenediols are used as starting materials to synthesize naphthopyran derivatives. sigmaaldrich.com Exploring reactions to form dioxin, furan, or other heterocyclic systems fused to the naphthalene core could yield novel compounds with unique photophysical or electronic characteristics.

Polymerization Moieties: Functionalizing the molecule with polymerizable groups like vinyl, acrylate, or styrenyl units would enable its incorporation as a monomer into advanced polymer backbones.

These strategies would transform this compound from a simple building block into a versatile platform for constructing complex molecular architectures.

Application in Advanced Materials Science and Chemical Sensing (excluding biomedical applications)

The rigid, planar structure and rich electronic nature of the naphthalene system make its derivatives highly attractive for applications in materials science. While this compound itself has not been extensively studied in this context, the properties of analogous compounds suggest significant potential.

Advanced Materials: Naphthalenediols are known building blocks for "intelligent" materials, including liquid crystalline polymers and molecular tubes. researchgate.net The specific substitution pattern of this compound could be leveraged to control the self-assembly and packing of such materials, influencing their bulk properties.

Furthermore, naphthalene-based compounds are critical precursors for high-performance polymers like polyethylene (B3416737) naphthalate (PEN), which offers superior thermal and mechanical properties compared to conventional polyesters. nacatsoc.org Derivatives of this compound could be designed as specialty monomers to create novel polymers with tailored characteristics, such as high refractive index, specific fluorescence, or enhanced thermal stability. The field of organic electronics also presents opportunities, where naphthalene diimides—a related class—are valued for their high electron mobility and stability. mdpi.com

Chemical Sensing: The phenolic hydroxyl groups of this compound are excellent candidates for acting as binding sites in chemical sensors. These groups can participate in hydrogen bonding with a variety of analytes. Derivatization of the core with a fluorophore could create a chemosensor that signals the binding of a target molecule through a change in its fluorescence emission (e.g., quenching or enhancement). The naphthalene core itself provides a robust and photophysically active platform for sensor design. Future work could focus on creating crown ether or calixarene-type derivatives that exhibit high selectivity for specific metal ions or small organic molecules.

| Potential Application Area | Key Molecular Features | Examples from Related Compounds |

| Liquid Crystals | Rigid, planar core; potential for anisotropic molecular shape through derivatization. | 2,6-Dihydroxynaphthalene is a known building block. researchgate.net |

| High-Performance Polymers | Thermally stable aromatic core; two reactive sites for polymerization. | 2,6-Dimethylnaphthalene is a precursor to PEN polymer. nacatsoc.org |

| Organic Electronics | Electron-rich π-system; tunable electronic properties via substitution. | Naphthalene diimides are used as n-type semiconductors. mdpi.com |

| Fluorescent Chemosensors | Naphthalene core as a fluorophore; hydroxyl groups as analyte binding sites. | Phenol and diol moieties are common in sensor design. |

Deeper Computational Modeling of Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules, guiding experimental efforts. For this compound, deeper computational modeling can provide invaluable insights.

Future computational studies should focus on:

Structural and Electronic Properties: DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict the molecule's optimized geometry, bond lengths, and bond angles. researchgate.netnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can elucidate its electronic characteristics and predict its photophysical properties. researchgate.net

Reaction Mechanisms: Modeling can be used to map the potential energy surfaces of synthetic and derivatization reactions. This helps in understanding reaction barriers and identifying the most likely mechanistic pathways (e.g., SN1 vs. SN2), which can guide the optimization of reaction conditions. researchgate.net

Spectroscopic Prediction: Theoretical calculations can simulate vibrational (FTIR, Raman) and NMR spectra. researchgate.netnih.gov Comparing these simulated spectra with experimental data provides a powerful method for structural confirmation.

Intermolecular Interactions: Using tools like the Quantum Theory of Atoms in Molecules (QTAIM), researchers can analyze non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov This is crucial for predicting how the molecule will behave in the solid state and for designing self-assembling materials.

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution, highlighting the electrophilic and nucleophilic sites on the molecule. nih.gov This is fundamental for predicting its reactivity in various chemical transformations.

A summary of key computational approaches and their applications is provided in the table below.

| Computational Method | Information Gained | Relevance to Research |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), reaction energies. | Predicts stability, reactivity, and photophysical properties. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies, simulated UV-Vis spectra. | Guides the design of dyes and fluorescent materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen bonding). | Understanding of self-assembly and crystal packing. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. | Predicts sites of chemical reaction. |

By integrating these computational strategies with experimental work, the exploration of this compound and its derivatives can be significantly accelerated, unlocking its full potential in a range of scientific applications.

Q & A

Q. What are the optimal synthetic conditions for 6,8-Dimethoxynaphthalene-1,3-diol to maximize yield and purity?

Methodological Answer: Synthesis typically involves selective methoxylation and diol protection. Key parameters include:

- Temperature: 60–80°C to balance reaction rate and byproduct formation .

- Catalysts: Lewis acids (e.g., BF₃·Et₂O) for regioselective methoxylation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water . Data Insight: Yields >75% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques reliably confirm the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy:

- ¹H NMR: Expect aromatic proton signals at δ 6.8–7.2 ppm (naphthalene backbone) and methoxy singlets at δ 3.8–4.0 ppm .

- ¹³C NMR: Methoxy carbons at δ 55–60 ppm and hydroxylated carbons at δ 150–160 ppm .

- FT-IR: Strong O–H stretches (3200–3500 cm⁻¹) and C–O–C bands (1250–1270 cm⁻¹) .

- HPLC-PDA: Purity >98% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis and purification steps due to volatile solvents .

- Disposal: Neutralize waste with dilute NaOH and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer: Contradictions often arise from:

- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and control for metabolic interference .

- Solvent Effects: Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Dose-Response Validation: Perform triplicate experiments with IC₅₀/EC₅₀ calculations using nonlinear regression models . Example: Inconsistent antifungal data may stem from differences in fungal sporulation stages; synchronize cultures before testing .

Q. What strategies elucidate hydrogen-bonding networks in this compound co-crystals?

Methodological Answer:

- X-Ray Crystallography: Resolve O–H···N/O interactions (bond lengths: 1.8–2.2 Å; angles: 160–180°) .

- DFT Calculations: Optimize H-bond geometries using B3LYP/6-311+G(d,p) basis sets to predict stabilization energies .

- Thermal Analysis (DSC/TG): Detect phase transitions correlated with H-bond breaking (e.g., endothermic peaks at 150–200°C) .

Q. How do substituent electronic effects influence this compound’s reactivity in electrophilic substitutions?

Methodological Answer:

- Methoxy Groups: Act as electron-donating groups, directing electrophiles to C5 and C7 positions.

- Kinetic Studies: Monitor nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeCl₃) rates via UV-Vis spectroscopy (λmax shifts) .

- Computational Modeling: Use Hammett constants (σ⁺) to predict regioselectivity; meta-directing effects dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.